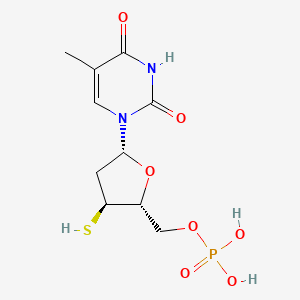
3'-Thio-thymidine-5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-THIO-THYMIDINE-5’-PHOSPHATE involves the use of nucleophilic agents to attack the pentose carbon in anhydronucleosides. The superior nucleophilicity of the thiophosphate anion, coupled with charge interactions, facilitates displacement reactions on anhydrocytidine moieties . This method can be adapted to synthesize various 3’-thionucleotides and their polymers.
Industrial Production Methods
While specific industrial production methods for 3’-THIO-THYMIDINE-5’-PHOSPHATE are not well-documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic displacement reactions. The process may include purification steps such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3’-THIO-THYMIDINE-5’-PHOSPHATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thio-substituted ribose unit.
Substitution: Nucleophilic substitution reactions are common, where the thiophosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiophosphate anion, hydroxide ion.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3’-THIO-THYMIDINE-5’-PHOSPHATE, which can be further utilized in biochemical and pharmacological studies.
Scientific Research Applications
3’-THIO-THYMIDINE-5’-PHOSPHATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of nucleic acid analogues and polymers.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-THIO-THYMIDINE-5’-PHOSPHATE involves its incorporation into nucleic acids, where it can interfere with DNA synthesis and repair processes. The compound targets enzymes such as DNA polymerase and thymidylate synthase, disrupting their normal function and leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thymidine triphosphate (TTP): A nucleoside triphosphate used in DNA synthesis.
Thymidine monophosphate (TMP): A nucleoside monophosphate involved in DNA metabolism.
3’-THIO-ADENOSINE-5’-PHOSPHATE: Another thionucleoside monophosphate with similar structural properties.
Uniqueness
3’-THIO-THYMIDINE-5’-PHOSPHATE is unique due to its thio-substitution at the 3’-position, which imparts distinct chemical and biological properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmacological research .
Properties
Molecular Formula |
C10H15N2O7PS |
|---|---|
Molecular Weight |
338.28 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-sulfanyloxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O7PS/c1-5-3-12(10(14)11-9(5)13)8-2-7(21)6(19-8)4-18-20(15,16)17/h3,6-8,21H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)/t6-,7+,8-/m1/s1 |
InChI Key |
BORVFKJZAOEGOO-GJMOJQLCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)S |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















